molecular formula C19H19NO3 B2865055 3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one CAS No. 879043-22-8

3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2865055
CAS No.: 879043-22-8
M. Wt: 309.365
InChI Key: OZVGQWWRAIHABB-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one is a synthetic organic compound belonging to the indolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one typically involves multi-step organic reactions. One possible route could involve the alkylation of an indolinone precursor with 4-methylbenzyl bromide, followed by a subsequent reaction with a suitable oxopropylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could yield various hydroxy derivatives.

    Substitution: The aromatic ring and indolinone core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary, but typical reagents include halogens, acids, or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Potential therapeutic agent, subject to further research and clinical trials.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, indolinone derivatives can interact with various enzymes and receptors, modulating their activity. This could involve binding to active sites, altering enzyme conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one: The parent compound, known for its biological activity.

    4-Methylbenzyl derivatives: Compounds with similar substituents on the aromatic ring.

    Oxopropyl derivatives: Compounds with similar side chains.

Uniqueness

3-Hydroxy-1-(4-methylbenzyl)-3-(2-oxopropyl)indolin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-7-9-15(10-8-13)12-20-17-6-4-3-5-16(17)19(23,18(20)22)11-14(2)21/h3-10,23H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVGQWWRAIHABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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